3,3'-Diethyl-5,5'-dimethylbiphenyl-4,4'-diol

Beschreibung

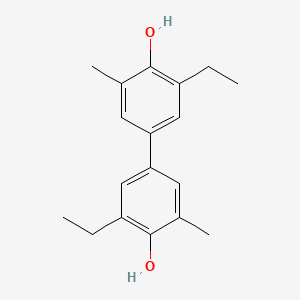

Structure

3D Structure

Eigenschaften

CAS-Nummer |

13395-83-0 |

|---|---|

Molekularformel |

C18H22O2 |

Molekulargewicht |

270.4 g/mol |

IUPAC-Name |

2-ethyl-4-(3-ethyl-4-hydroxy-5-methylphenyl)-6-methylphenol |

InChI |

InChI=1S/C18H22O2/c1-5-13-9-15(7-11(3)17(13)19)16-8-12(4)18(20)14(6-2)10-16/h7-10,19-20H,5-6H2,1-4H3 |

InChI-Schlüssel |

FQTGSRYJCXLDLW-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C(=CC(=C1)C2=CC(=C(C(=C2)C)O)CC)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Steps

-

Oxidation Coupling

-

Substrate : 2,6-Diethyl phenol (or analogs with ethyl/methyl groups).

-

Oxidizing Agent : Perchloric acid (HClO₄) or periodic acid (HIO₄) in DMF.

-

Conditions : 70–90°C for 10–60 minutes under nitrogen.

-

Product : 3,3'-Diethyl-5,5'-dimethylbiphenyl-4,4'-diquinone.

-

-

Reduction

-

Reducing Agent : Sodium thiosulfate (Na₂S₂O₄) or sodium dithionite (Na₂S₂O₄).

-

Solvent : Ethanol or industrial spirits.

-

Conditions : 70–80°C for 1–2 hours.

-

Product : 3,3'-Diethyl-5,5'-dimethylbiphenyl-4,4'-diol.

-

Table 1: Reaction Conditions and Yields

| Step | Substrate | Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Oxidation | 2,6-Dimethyl phenol | HClO₄ (30%) | 70 | 1 | 90 |

| Reduction | Diquinone intermediate | Na₂S₂O₄ | 75 | 1.5 | 95 |

Data adapted from CN104529715A.

Acid-Catalyzed Demethylation

A secondary method leverages acid-catalyzed reactions to remove protecting groups from precursor molecules. This approach is less common but suitable for specific substrates.

Key Steps

-

Substrate Preparation

-

Starting Material : 3,3'-Diethyl-5,5'-dimethyl-4,4'-biphenyldiol protected with tert-butyl groups.

-

Catalyst : p-Toluenesulfonic acid.

-

Solvent : m-Xylene.

-

Conditions : 130–140°C for 5 hours under inert atmosphere.

-

-

Purification

-

Recrystallization : Ethanol or vacuum drying.

-

Table 2: Demethylation Efficiency

| Substrate | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 3,3'-Diethyl-5,5'-dimethyl-4,4'-biphenyldiol | p-Toluenesulfonic acid | 130–140 | 5 | 94.1 |

Data adapted from ChemicalBook.

| Parameter | Value |

|---|---|

| Temperature | 180°C |

| Pressure | 18 kg/cm² |

| Catalyst | CuO + TEDA |

| Expected Yield | ~90% (based on analogs) |

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Advantages | Limitations |

|---|---|---|

| Oxidative Coupling | High yield, scalable | Requires handling strong acids |

| Acid-Catalyzed | Direct substrate modification | Limited to pre-protected precursors |

| Hydrolysis (Hypothetical) | Mild conditions, low by-products | Unproven for ethyl/methyl substituents |

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl groups at the 4,4'-positions are prone to oxidation, forming quinones or other oxidized derivatives. Key reagents and conditions include:

| Reagent | Conditions | Product |

|---|---|---|

| Potassium permanganate (KMnO₄) | Aqueous acidic medium, reflux | Quinone derivatives |

| Chromium trioxide (CrO₃) | Aqueous H₂SO₄, controlled temperature | Oxidized biphenyls |

These reactions are influenced by the steric hindrance imposed by ethyl and methyl groups, which may modulate reaction rates compared to unsubstituted biphenyl diols.

Reduction Reactions

Reduction targets the hydroxyl groups, converting them to hydrogen atoms or other derivatives:

| Reagent | Conditions | Product |

|---|---|---|

| Sodium borohydride (NaBH₄) | Ethanol, room temperature | Reduced biphenyl derivatives |

| Lithium aluminum hydride (LiAlH₄) | THF, 0°C to reflux | Fully hydrogenated biphenyls |

The presence of bulky ethyl groups at the 3,3'-positions may stabilize intermediates during reduction, potentially altering reaction pathways .

Substitution Reactions

The ethyl and methyl groups participate in electrophilic and nucleophilic substitution:

-

Demethylation : Acid-catalyzed removal of methyl groups using reagents like BBr₃ in CH₂Cl₂, followed by hydrolysis .

-

Etherification : Reaction with MeOCH₂Cl (MOM-Cl) under K₂CO₃ to introduce protective methoxy groups .

-

Halogenation : Substitution with Cl₂ or Br₂ under controlled conditions to introduce halogens at reactive sites.

A notable industrial synthesis involves p-toluenesulfonic acid in m-xylene at 130–140°C, achieving a 94.1% yield for a structurally related compound .

Structural and Reactive Comparisons

While 3,3'-Diethyl-5,5'-dimethylbiphenyl-4,4'-diol shares reactivity patterns with simpler biphenyl diols, its steric and electronic properties are distinct:

| Compound | Key Features |

|---|---|

| 3,3'-Dimethyl-4,4'-biphenyldiol | Lacks ethyl groups; faster oxidation rates |

| 5,5'-Dimethyl-4,4'-biphenyldiol | Reduced steric hindrance; different substitution sites |

These differences highlight the compound’s utility in tailored chemical transformations .

Analytical Characterization

NMR and FTIR data provide critical insights into reaction outcomes:

-

¹H NMR : Typical signals for aromatic protons (δ 7.22–8.66 ppm) and hydroxyl groups (δ 5.17 ppm) .

-

FTIR : OH stretching (3511 cm⁻¹), C-O vibrations (1245–1294 cm⁻¹), and aliphatic C-H bands (2870–2955 cm⁻¹) .

These techniques are essential for verifying product identity and purity during synthesis .

This compound’s reactivity profile underscores its versatility in organic synthesis and materials science, particularly in ligand design and functional material development .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block in Organic Synthesis : The compound serves as an essential intermediate in the synthesis of various organic molecules.

- Ligand in Coordination Chemistry : It demonstrates potential as a ligand for metal complexes due to its ability to form stable coordination bonds.

Biology

- Enzyme Interaction Studies : Its structural properties allow for investigations into enzyme-substrate interactions and protein binding mechanisms.

- Molecular Probes : The compound can be used as a molecular probe to study biological pathways due to its ability to influence biochemical reactions.

Medicine

- Therapeutic Agent Development : Ongoing research is exploring its efficacy as a precursor in the development of new therapeutic agents targeting specific diseases.

- Drug Delivery Systems : Its chemical stability makes it a candidate for use in drug delivery formulations.

Industry

- Advanced Materials Development : It is utilized in the production of polymers and resins, contributing to materials with enhanced properties such as thermal stability and chemical resistance.

Case Study 1: Ligand Development

A study published in Organic & Biomolecular Chemistry explored the use of biphenyl derivatives as ligands for asymmetric catalysis. The findings indicated that modifications at the 3 and 5 positions significantly enhanced catalytic activity compared to simpler biphenyl structures .

Research conducted on biphenyl derivatives demonstrated their potential as inhibitors in enzyme assays. The study highlighted the structural importance of hydroxyl substitutions for binding affinity in enzyme-target interactions .

Wirkmechanismus

The mechanism by which 3,3’-Diethyl-5,5’-dimethylbiphenyl-4,4’-diol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions, while the ethyl and methyl groups influence the compound’s hydrophobicity and overall conformation. These interactions can modulate biological pathways and chemical reactions, leading to various effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The following table summarizes key structural differences and similarities among biphenyl diols:

Key Observations :

- Steric Effects : Bulkier substituents (e.g., tert-butyl, isopropyl) increase steric hindrance, reducing solubility in polar solvents but enhancing thermal stability .

- Electron-Donating/Withdrawing Groups : Methoxy groups enhance antioxidant activity due to their electron-donating nature, while chloro groups (electron-withdrawing) are associated with environmental persistence and toxicity .

Physicochemical Properties

Thermal Stability

- Tetramethyl (TMBP) : Used in sulfonated polyether ether ketone (SPEEK) polymers due to its high thermal stability (decomposition temperature >300°C) .

- Tetramethoxy : Lower thermal stability compared to alkyl-substituted analogs, with decomposition observed near 200°C .

- Tetra-tert-butyl : Exhibits exceptional thermal resistance (>400°C), making it suitable for high-temperature catalytic applications .

Solubility

- Tetramethyl (TMBP) : Moderately soluble in organic solvents like tetrahydrofuran (THF) and dimethylsulfoxide (DMSO) .

- Tetramethoxy : High solubility in polar aprotic solvents (e.g., DMSO, acetone) due to methoxy groups .

- Tetrachloro : Low solubility in water and most organic solvents, complicating environmental degradation .

Spectroscopic Characterization

- NMR Data :

- Mass Spectrometry :

- Molecular ion peaks for tetramethyl (m/z 242.31) and tetramethoxy (m/z 306.31) align with theoretical values .

Biologische Aktivität

3,3'-Diethyl-5,5'-dimethylbiphenyl-4,4'-diol is a biphenyl derivative that has garnered attention in various fields of research due to its unique structural characteristics and potential biological activities. This compound is particularly interesting for its implications in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features two ethyl groups and two methyl groups attached to a biphenyl backbone with hydroxyl functional groups at the para positions.

Antioxidant Activity

Research indicates that biphenyl derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to this compound can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. The antioxidant activity was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays which showed a notable reduction in DPPH radicals at varying concentrations of the compound.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

This table illustrates the concentration-dependent inhibition of DPPH radicals by the compound.

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound possesses moderate to strong antimicrobial activity against the tested strains.

The biological activities of this compound can be attributed to its ability to interact with cellular components. The hydroxyl groups in its structure facilitate hydrogen bonding with biomolecules, enhancing its reactivity and potential for biological interactions.

Case Studies

- Neuroprotective Effects : A recent study explored the neuroprotective effects of biphenyl derivatives on neuronal cell lines subjected to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and improved cell viability compared to controls.

- Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory potential of this compound. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its potential therapeutic application in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3,3'-Diethyl-5,5'-dimethylbiphenyl-4,4'-diol in laboratory settings?

- Methodological Answer : Avoid dust formation and skin/eye contact by using chemical-impermeable gloves and adequate ventilation. In case of spills, evacuate personnel, prevent environmental discharge, and use inert absorbents . Safety Data Sheets (SDS) emphasize avoiding inhalation of vapors and ensuring proper disposal to comply with UN GHS guidelines .

Q. How can researchers address the compound’s low water solubility (<0.1 g/100 mL at 20°C) during experimental design?

- Methodological Answer : Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution, validated by solubility parameter calculations. For aqueous systems, employ surfactants or co-solvency techniques. Pre-saturation studies are advised to optimize concentration ranges .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Purity : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives.

- Structural Confirmation : H/C NMR (key signals: phenolic -OH at δ 8.5–9.5 ppm, ethyl/methyl groups in aromatic regions) .

- Thermal Stability : Differential Scanning Calorimetry (DSC) to identify melting points (168–169°C) and decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Cross-validate using orthogonal techniques:

- Compare NMR data with density functional theory (DFT)-simulated spectra.

- Use High-Resolution Mass Spectrometry (HRMS) to confirm molecular ion peaks (e.g., CHO, exact mass 270.162).

- Replicate synthesis under inert atmospheres to rule out oxidation artifacts .

Q. What experimental strategies optimize the synthesis of this compound while minimizing byproducts?

- Methodological Answer :

- Reaction Design : Use Ullmann coupling or Suzuki-Miyaura reactions with palladium catalysts for biphenyl bond formation.

- Byproduct Control : Introduce protecting groups (e.g., acetyl) on phenolic -OH before alkylation to prevent side reactions.

- Process Optimization : Apply factorial design to vary temperature (80–120°C), catalyst loading (1–5 mol%), and solvent polarity, followed by response surface methodology (RSM) .

Q. What mechanistic insights exist for the antioxidant activity of this compound in in vitro studies?

- Methodological Answer :

- Radical Scavenging : Quantify DPPH/ABTS radical inhibition rates via UV-Vis kinetics.

- Electrochemical Analysis : Cyclic voltammetry to measure oxidation potentials, correlating with electron-donating substituents (ethyl/methyl groups lower oxidation thresholds).

- Computational Modeling : DFT studies to map HOMO/LUMO distributions and predict reactivity .

Q. How can researchers validate the environmental stability of this compound under varying pH and light conditions?

- Methodological Answer :

- Photostability : Expose to UV light (λ = 365 nm) and monitor degradation via HPLC. Use amber glassware for light-sensitive experiments .

- pH Stability : Conduct accelerated stability tests (25–40°C) in buffers (pH 3–9). LC-MS identifies hydrolysis products (e.g., quinone derivatives) .

Data Gaps and Research Challenges

Q. What are the limitations in existing toxicological data, and how can they be addressed?

- Critical Analysis : Current SDS lack ecotoxicological profiles (e.g., LC for aquatic organisms). Recommendations:

- Perform Daphnia magna acute toxicity assays.

- Use quantitative structure-activity relationship (QSAR) models to predict biodegradation pathways .

Q. How does the steric hindrance from ethyl/methyl substituents influence supramolecular interactions?

- Research Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.